Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane
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Overview
Description
Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane is an organosilicon compound that features a silicon atom bonded to a dimethyl group, a 4-methylphenyl group, and a 3-(3-phenoxyphenyl)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane typically involves the reaction of appropriate organosilicon precursors with substituted benzene derivatives. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst, such as platinum or rhodium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane has several applications in scientific research:
Medicine: Investigated for its potential use in the design of novel pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism by which Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane exerts its effects involves interactions with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in diverse chemical reactions. The phenyl groups can engage in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylsilane: Lacks the additional phenylpropyl group, resulting in different chemical properties and reactivity.
Trimethylsilylphenylpropane: Contains a trimethylsilyl group instead of the dimethyl(4-methylphenyl) group, leading to variations in steric and electronic effects.
Uniqueness
Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane is unique due to its specific combination of silicon, phenyl, and propyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
109627-18-1 |
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Molecular Formula |
C24H28OSi |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
dimethyl-(4-methylphenyl)-[3-(3-phenoxyphenyl)propyl]silane |
InChI |
InChI=1S/C24H28OSi/c1-20-14-16-24(17-15-20)26(2,3)18-8-10-21-9-7-13-23(19-21)25-22-11-5-4-6-12-22/h4-7,9,11-17,19H,8,10,18H2,1-3H3 |
InChI Key |
JVSBDDYECSWPFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(C)CCCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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